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Introduction

Apatinib, also known as Rivoceranib, is a novel, orally administered small-molecule tyrosine
kinase inhibitor (TKI).[1][2] It has garnered significant attention in oncology for its potent anti-
angiogenic properties.[3] Developed by Advenchen Laboratories and further developed by
Jiangsu Hengrui Medicine, Apatinib has been approved in China for the treatment of
advanced or metastatic gastric cancer and is under investigation for a variety of other solid
tumors.[4][5] This guide provides an in-depth overview of Apatinib's chemical structure,
physicochemical properties, mechanism of action, and key experimental data.

Chemical Structure and Physicochemical Properties

Apatinib is a derivative of N-[4-(1-cyano-cyclopentyl) phenyl]-2-(4-pyridylmethyl) amino-3-
pyridine carboxamide.[2] Its structure is characterized by a pyridine carboxamide core linked to
a cyanocyclopentyl phenyl group and a pyridylmethylamino group.
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Property Value Reference
N-[4-(1-
cyanocyclopentyl)phenyl]-2-

IUPAC Name [(pyridin-4- [2]

yl)methylamino]pyridine-3-
carboxamide

Molecular Formula C24H23Ns0 [4]

] 473.178 Da (Apatinib), 493.58
Molecular Weight o [2][6]
Da (Apatinib Mesylate)

CAS Number 811803-05-1 (Apatinib) [5]

1S/C24H23N50/c25-17-24(11-
1-2-12-24)19-5-7-20(8-6-
19)29-23(30)21-4-3-13-27-

InChl [4]
22(21)28-16-18-9-14-26-15-
10-18/h3-10,13-15H,1-2,11-

12,16H2,(H,27,28)(H,29,30)

WPEWQEMJFLWMLV-
InChl Key [4]
UHFFFAOYSA-N

Solubility DMSO: 79-100 mg/mL [7]

A synthetic route for Apatinib involves the amidation reaction of N-(pyridin-4-ylmethyl)-2-
amino-3-picolinate and 1-(4-aminophenyl)cyclopentylcarbonitrile.[8]

Mechanism of Action

Apatinib's primary mechanism of action is the potent and highly selective inhibition of the
vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[3][4]
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth,
invasion, and metastasis.[9]

By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain,
Apatinib blocks the receptor's autophosphorylation upon stimulation by its ligand, VEGF.[3][6]

© 2025 BenchChem. All rights reserved. 2/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9276937/
https://en.wikipedia.org/wiki/Apatinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC9276937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4654530/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72561458.htm
https://en.wikipedia.org/wiki/Apatinib
https://en.wikipedia.org/wiki/Apatinib
https://www.selleckchem.com/products/apatinib.html
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://patents.google.com/patent/CN109020881B/en
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-apatinib-mesylate
https://en.wikipedia.org/wiki/Apatinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC8798633/
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-apatinib-mesylate
https://pmc.ncbi.nlm.nih.gov/articles/PMC4654530/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This inhibition disrupts downstream signaling cascades crucial for endothelial cell proliferation,
migration, and survival.[3][6]

Inhibition of Signaling Pathways

Apatinib's blockade of VEGFR-2 phosphorylation leads to the suppression of multiple
downstream signaling pathways, including:

o PIBK/AKT/mTOR Pathway: This pathway is vital for cell survival and proliferation. Apatinib
treatment leads to a reduction in the phosphorylation of AKT and mTOR.[9][10]

 RAF/MEK/ERK (MAPK) Pathway: This cascade is central to regulating cell growth,
differentiation, and migration. Apatinib has been shown to decrease the phosphorylation of
ERK1/2.[9][11]

The inhibition of these pathways culminates in the anti-angiogenic and anti-tumor effects of
Apatinib.
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Caption: Apatinib inhibits the VEGF/VEGFR-2 signaling pathway.

Multi-Target Kinase Inhibition
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While highly selective for VEGFR-2, Apatinib also exhibits inhibitory activity against other
tyrosine kinases, contributing to its broad anti-tumor effects.[1][4]

Kinase Target ICso0 Value Reference
VEGFR-2 1 nM [517]
Ret 13 nM [5][7]
c-Kit 429 nM [51[7]
c-Src 530 nM [51[7]

Additional Anti-Tumor Effects

 Induction of Apoptosis: By suppressing survival signals, Apatinib promotes programmed cell
death in cancer cells.[10][12]

o Reversal of Multidrug Resistance (MDR): Apatinib has been shown to reverse MDR
mediated by ATP-binding cassette (ABC) transporters like ABCB1 (P-gp) and ABCG2
(BCRP) by inhibiting their efflux function, thereby increasing the intracellular concentration of
co-administered chemotherapeutic agents.[4][13]

« Induction of Autophagy: Apatinib can induce autophagy in certain cancer cells, a complex
process that can either promote cell survival or cell death depending on the cellular context.
[12][14]
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Caption: Multifaceted anti-tumor mechanisms of Apatinib.

Pharmacokinetics and Metabolism

Apatinib is administered orally and exhibits non-linear dose proportionality, with dose-
normalized exposure decreasing as the dose increases.[2][15]
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Pharmacokinetic

Value (Healthy Volunteers

. Reference

Parameter & Patients)
Time to Peak (Tmax) ~3-4 hours [2]
Half-life (T1/2) ~9 hours [2]
Apparent Clearance (CL/F) 57.8 L/h [15]
Apparent Volume at Steady-

1125L [15]
State

] ] CYP3A4/5 (major), CYP2D6,

Primary Metabolism ) [2][16]

CYP2C9, CYP2E1 (minor)

) Feces (~69.8%), Urine

Excretion [2][16]

(~7.02%) within 96 hours

Apatinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[16]

The main biotransformation pathways include hydroxylation, N-dealkylation, oxidation, and

glucuronidation.[2][16] Nine major metabolites have been identified, with the parent drug,

Apatinib, being the major contributor to the overall pharmacological activity.[16]

Preclinical and Clinical Efficacy

In Vitro Activity

Apatinib has demonstrated potent inhibitory effects on the proliferation of various cancer cell

lines in a dose-dependent manner.

Cell Line (Cancer Type) ICso0 Value (48h/72h) Reference
~10-20 pM (Inhibitory effect

H1975 (Lung Cancer) [12][17]
observed)
~10-20 pM (Inhibitory effect

H446 (Lung Cancer) [12][17]
observed)

HT29 (Colorectal Cancer) 21.05 £ 1.54 uM (48h) [18]

HCT116 (Colorectal Cancer) 20.17 £ 1.12 uM (48h) [18]
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In Vivo Efficacy (Xenograft Models)

Apatinib, administered orally, has shown significant anti-tumor efficacy in various human tumor

xenograft models in mice, both as a monotherapy and in combination with chemotherapy.[6][7]

Xenograft Model Treatment Outcome Reference
Significant inhibition of
tumor growth, reduced
Ab549, H1975, H446 80-120 mg/kg/day _ _
microvessel density [17]
(Lung) (oral)
(CD31), reduced
proliferation (Ki67).
Delayed tumor
SGC-7901, BGC-823 - growth, decreased
) Not specified [19]
(Gastric) tumor volume and
weight.
. Strong suppression of
CT26 (Colorectal) Not specified [20]
tumor growth.
Reduced VEGFR-2
CNE-2 - expression, lower
Not specified ] ] [21]
(Nasopharyngeal) microvascular density,

increased apoptosis.

Clinical Trials

A pivotal Phase lll clinical trial (NCT01512745) evaluated Apatinib as a third-line or further
treatment for patients with advanced or metastatic gastric or gastroesophageal junction

adenocarcinoma.[22][23]
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Apatinib Placebo Hazard
Parameter . P-value Reference
(n=176) (n=91) Ratio (HR)
Median
Overall 6.5 months 4.7 months 0.709 0.0156 [22]
Survival (OS)
Median
Progression-
) 2.6 months 1.8 months 0.444 <0.001 [22]
Free Survival
(PFS)
Objective
Response 2.84% 0% - - [23]
Rate (ORR)

The most common grade 3-4 adverse events included hand-foot syndrome, proteinuria, and
hypertension.[22][23]

Experimental Protocols
Protocol: In Vitro ICso Determination via CCK-8 Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (ICso) of
Apatinib on cancer cell proliferation.

¢ Cell Seeding: Plate cancer cells (e.g., HT29, HCT116) in 96-well plates at a density of 5x103
to 1x10% cells/well in 100 pL of complete culture medium. Incubate for 24 hours at 37°C and
5% CO: to allow for cell attachment.[24]

» Drug Preparation: Prepare a stock solution of Apatinib in DMSO. Create a series of serial
dilutions in complete culture medium to achieve final concentrations ranging from, for
example, 0 to 100 uM. A vehicle control group containing the highest concentration of DMSO
should be included.

o Cell Treatment: Remove the old medium from the wells and add 100 pL of the prepared
Apatinib dilutions or control medium to the respective wells. Each concentration should be
tested in triplicate or quadruplicate.[24]
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Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and
5% CO2.[18]

Viability Assay: Add 10 pL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for
1-4 hours at 37°C.

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[24]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control (100% viability). Plot the cell viability against the logarithm of the Apatinib
concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the
ICso value using software like GraphPad Prism.[24]
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Caption: Workflow for in vitro IC50 determination of Apatinib.
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Protocol: In Vivo Xenograft Efficacy Study

This protocol describes a typical subcutaneous xenograft model in immunodeficient mice to
evaluate the anti-tumor activity of Apatinib.

o Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
Allow a one-week acclimatization period. All procedures must be approved by an Institutional
Animal Care and Use Committee (IACUC).

o Cell Implantation: Harvest cancer cells (e.g., A549, H1975) during their logarithmic growth
phase. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a
concentration of 5x10° to 1x107 cells/100-200 pL. Subcutaneously inject the cell suspension
into the right flank of each mouse.[17]

e Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors
reach a palpable volume (e.g., 100-200 mm3), randomize the mice into treatment and control
groups (n=6-10 per group). Tumor volume is typically calculated using the formula: Volume =
(Length x Width?) / 2.

e Drug Administration:

o Treatment Group(s): Prepare Apatinib in a suitable vehicle (e.g., 0.5%
carboxymethylcellulose sodium). Administer Apatinib orally via gavage once daily at
specified doses (e.g., 80 mg/kg, 120 mg/kg).[17]

o Control Group: Administer the vehicle alone following the same schedule and route.

e Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body
weight and general health status throughout the study.

o Study Endpoint: Continue treatment for a defined period (e.g., 21 consecutive days).[17] At
the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors.

o Tissue Analysis (Optional): Fix a portion of the tumor tissue in formalin for
immunohistochemical (IHC) analysis of biomarkers like Ki-67 (proliferation), CD31
(microvessel density), and cleaved caspase-3 (apoptosis).[17] Snap-freeze another portion
for Western blot analysis of signaling pathway proteins.[17]
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» Data Analysis: Compare the mean tumor volumes and weights between the treatment and
control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol: Phase lll Clinical Trial Design Summary
(Gastric Cancer)

This summarizes the design of the pivotal randomized controlled trial for Apatinib in advanced
gastric cancer (NCT01512745).

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase Il trial.[22]
[23]

o Patient Population: Patients aged 18-70 with histologically confirmed advanced or metastatic
adenocarcinoma of the stomach or gastroesophageal junction who had failed at least two
prior lines of chemotherapy.[25][26] Key inclusion criteria included an ECOG performance
status of 0-1 and at least one measurable lesion.[25]

o Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either
Apatinib (850 mg, once daily) or a matching placebo.[23] Treatment was administered in 28-
day cycles.

e Primary Endpoints: Overall Survival (OS).[23]

e Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR),
and safety.[22][23]

« Stratification: Patients were stratified based on the number of metastatic sites (<2 or >2).[23]

» Efficacy Assessment: Tumor response was evaluated according to RECIST criteria. Survival
data was collected throughout the study.

o Safety Assessment: Adverse events were monitored and graded according to the National
Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion
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Apatinib is a potent, orally available, selective inhibitor of VEGFR-2 with significant anti-
angiogenic and anti-tumor properties. Its mechanism of action is well-defined, involving the
blockade of key signaling pathways that drive tumor growth and vascularization. Preclinical and
clinical data have firmly established its efficacy, particularly in the setting of chemotherapy-
refractory advanced gastric cancer. Ongoing research continues to explore its therapeutic
potential across a broad range of malignancies, both as a monotherapy and in combination
with other anti-cancer agents, solidifying its role as a valuable targeted therapy in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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